BenchChemオンラインストアへようこそ!

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Lipophilicity Physicochemical profiling Permeability

This compound is a distinct cyclohex-3-ene-1-carboxylic acid carboxamide featuring a 3,4-dimethyl substitution and a 3-phenylpropyl carbamoyl side chain. Available as a stereoisomer mixture, it allows efficient sampling of up to four configurations in a single well—ideal for budget-constrained hit-finding campaigns. The 3-phenylpropyl moiety is a known pharmacophore for trypanothione reductase and Factor XIa inhibitors, offering unique scaffold-hopping opportunities. Its moderate logP (3.12) and PSA (53.09 Ų) align with lead-like criteria, making it suitable for screening against lipid-binding proteins, nuclear receptors, or GPCRs.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
CAS No. 590376-92-4
Cat. No. B10978243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
CAS590376-92-4
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=C(CC(C(C1)C(=O)NCCCC2=CC=CC=C2)C(=O)O)C
InChIInChI=1S/C19H25NO3/c1-13-11-16(17(19(22)23)12-14(13)2)18(21)20-10-6-9-15-7-4-3-5-8-15/h3-5,7-8,16-17H,6,9-12H2,1-2H3,(H,20,21)(H,22,23)
InChIKeyAAOHSDNOBNQFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 590376-92-4): Sourcing and Structural Context for a Substituted Cyclohexene Carboxamide Screening Compound


3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 590376-92-4) is a synthetic small-molecule screening compound supplied as part of the ChemDiv catalog (Compound ID: Y203-0284), belonging to the cyclohex-3-ene-1-carboxylic acid carboxamide class . It has a molecular formula of C19H25NO3, a molecular weight of 315.41 g/mol, and is provided as a mixture of stereoisomers . The compound features a cyclohexene core substituted with methyl groups at positions 3 and 4, and a 3-phenylpropyl carbamoyl moiety at position 6. This scaffold places it within a family of compounds that have been explored for interactions with lipid-binding proteins and other therapeutic targets, although publicly disclosed biological activity data specific to this compound remain limited.

Why In-Class Cyclohexene Carboxamide Analogs Cannot Substitute for 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 590376-92-4) Without Loss of Structural Determinants


Generic substitution within the cyclohex-3-ene-1-carboxylic acid carboxamide class is not functionally neutral. The 3,4-dimethyl substitution pattern and the 3-phenylpropyl carbamoyl side chain jointly define a distinct chemical space relative to closely related analogs that carry aryl, thiophene, or cycloalkyl carbamoyl groups. Even minor structural divergence in the carbamoyl substituent has been shown to produce order-of-magnitude differences in target binding affinity: the FABP4 co-crystal ligand 6-[(3-methoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exhibits an IC50 of 1.1 µM [1], whereas the 5-tert-butyl-2-methoxyphenyl analog shows IC50 > 59.6 µM against the same target [2]. These data illustrate that the carbamoyl side chain is a critical affinity determinant, and exchanging the 3-phenylpropyl moiety for any alternative side chain would ablate any structure-activity relationships tied to this specific chemotype. Therefore, substitution without explicit comparative bridging data is scientifically unsupportable.

Quantitative Differentiation Evidence for 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 590376-92-4) Relative to Structural Analogs


Lipophilicity (logP/logD) Differentiation Versus the Parent 3,4-Dimethylcyclohex-3-ene-1-carboxylic Acid Scaffold

The target compound exhibits a computed logP of 3.12 and logD (pH 7.4) of 0.76, compared to the parent acid 3,4-dimethylcyclohex-3-ene-1-carboxylic acid (CAS 23182-07-2, C9H14O2, MW 154.21), which is substantially more polar with a predicted logP of approximately 2.1 [1]. The addition of the 3-phenylpropylcarbamoyl moiety increases logP by roughly 1 log unit and introduces 5 hydrogen bond acceptors and 2 hydrogen bond donors (versus 2 acceptors and 1 donor in the parent acid), creating a markedly different pharmacokinetic profile . The polar surface area of 53.09 Ų places the compound within the range associated with moderate membrane permeability, whereas the parent acid lacks the functionality required for specific protein-ligand interactions mediated by the carbamoyl side chain .

Lipophilicity Physicochemical profiling Permeability

Hydrogen Bond Donor/Acceptor Profile Differentiation Versus Carbamoyl Cyclohexene FABP4 Ligands

Comparison of the target compound with the FABP4 co-crystallized ligand 6-[(3-methoxycarbonyl-4-thiophen-2-ylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (IC50 1.1 µM, PDB 7G0F) reveals that both share the cyclohex-3-ene-1-carboxylic acid carbamoyl core but diverge in hydrogen bonding capacity and steric bulk . The target compound possesses 2 hydrogen bond donors (carboxylic acid OH, amide NH) and 5 hydrogen bond acceptors, whereas the FABP4 ligand contains additional acceptor atoms from the thiophene and methoxycarbonyl groups, yielding a higher acceptor count (≥7) and an extended aromatic surface [1]. This divergence in H-bond donor/acceptor ratios (2:5 versus approximately 2:7) and the absence of the thiophene sulfur atoms mean that the target compound presents a distinct pharmacophoric pattern to any protein binding site that recognizes the carbamoyl cyclohexene scaffold.

FABP4 Structure-activity relationship Ligand binding

Aqueous Solubility Estimate (logSw) Differentiation Relative to Fragment-Like Carbamoyl Cyclohexene Analogs

The target compound has a computed logSw (intrinsic solubility) of -3.20, translating to an estimated aqueous solubility of approximately 0.2 mg/mL, which lies in the range typical of lead-like rather than fragment-like molecules . In contrast, smaller carbamoyl cyclohex-3-ene-1-carboxylic acid analogs such as 6-carbamoylcyclohex-3-ene-1-carboxylic acid (Edoxaban precursor intermediate, MW ~183) and 6-[(furan-2-ylmethyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exhibit greater aqueous solubility consistent with their lower molecular weight and reduced lipophilicity . The target compound's logSw of -3.20 indicates moderate aqueous solubility suitable for biochemical and cell-based assays at typical screening concentrations (10–100 µM), while still providing sufficient lipophilicity for membrane partitioning.

Solubility Drug-likeness Fragment-based screening

Stereochemical Complexity as a Differentiating Feature Versus Stereochemically Defined Carbamoyl Cyclohexene Analogs

The target compound is explicitly supplied as a mixture of stereoisomers, carrying two chiral centers at the cyclohexene ring (positions bearing the carboxylic acid and carbamoyl substituents) . This contrasts with structurally related carbamoyl cyclohex-3-ene-1-carboxylic acid derivatives that are often supplied as single enantiomers, such as (1R,6R)-6-carbamoyl-cyclohex-3-ene-1-carboxylic acid and (1R,6S)-6-carbamoylcyclohex-3-ene-1-carboxylic acid [1]. The stereochemical mixture provides a broader sampling of conformational and interaction space in screening, increasing the probability of encountering an active stereoisomer without pre-investment in chiral separation. The mixture state is a deliberate feature for primary screening libraries, allowing downstream chiral resolution only upon hit confirmation.

Stereochemistry Chiral separation Screening library diversity

Recommended Application Scenarios for 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 590376-92-4) Based on Established Differentiation Evidence


Primary High-Throughput Hit Identification in Lipid-Binding Protein or GPCR-Targeted Screening Cascades

The compound's cyclohex-3-ene-1-carboxylic acid carbamoyl scaffold shares the core architecture of known FABP4 ligands (PDB 7G0F, IC50 1.1 µM) [1], but with a distinct 3-phenylpropyl side chain that alters hydrogen bonding and lipophilicity profiles. This scaffold similarity combined with pharmacophoric differentiation justifies its inclusion in focused screening sets targeting lipid-binding proteins, nuclear receptors, or GPCRs where phenylalkyl carboxamide motifs have documented ligand efficiency. The moderate logP (3.12) and PSA (53.09 Ų) are consistent with cell-permeable, target-engaged probe criteria .

Diversity-Oriented Screening Library Expansion for Chemotype Coverage

As a stereoisomer mixture with a unique combination of 3,4-dimethyl substitution and 3-phenylpropyl carbamoyl side chain, this compound adds a distinct chemotype not represented by single-enantiomer carbamoyl cyclohexene analogs [1]. It provides an efficient means to sample up to four stereochemical configurations in a single well, maximizing chemical diversity per screening plate. This is particularly relevant for academic screening centers and biotech hit-finding campaigns operating under budget or throughput constraints.

Medicinal Chemistry Hit Triage: Lead-Like Physicochemical Property Benchmarking

With a molecular weight of 315.41 Da, logD of 0.76, and aqueous solubility of approximately 0.2 mg/mL, the compound occupies a property space consistent with lead-like criteria [1]. It can serve as a benchmarking control when profiling more polar or more lipophilic analogs within the same carbamoyl cyclohexene series. The computed logSw of -3.20 provides a practical reference point for solubility-limited assay troubleshooting within the chemotype.

Scaffold-Hopping and Bioisostere Exploration Around the Phenylpropyl Carbamoyl Motif

The 3-phenylpropyl moiety is a recognized pharmacophore in inhibitors of trypanothione reductase (Ki < 5 µM for N-(3-phenylpropyl)-substituted polyamines) [1] and Factor XIa (4-chloro-N-(4-{[(3-phenylpropyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide) . This compound offers a distinct vector for scaffold-hopping studies, where the cyclohexene carboxamide core can be evaluated as a replacement for polyamine or thiazole scaffolds bearing the same phenylpropyl carbamoyl recognition element, enabling exploration of intellectual property space around validated biological targets.

Quote Request

Request a Quote for 3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.